2-Acetyl-2-thiazoline

Description

Definition and Classification of 2-Acetyl-2-thiazoline

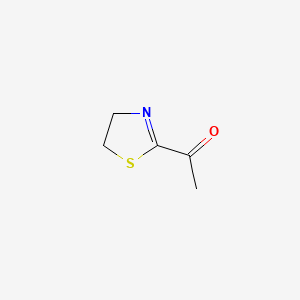

This compound (CAS 29926-41-8) is a heterocyclic organic compound with the molecular formula C₅H₇NOS and a molecular weight of 129.18 g/mol. Structurally, it belongs to the thiazoline class, characterized by a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms. Its IUPAC name, 1-(4,5-dihydro-1,3-thiazol-2-yl)ethan-1-one , reflects the acetyl group attached to the nitrogen-containing ring. The compound exists as a light yellow to orange powder or lump, soluble in methanol and stable under dry, cool storage conditions.

Key synonyms include 2-acetyl-4,5-dihydrothiazole , acetylthiazoline , and corn thiazoline , reflecting its natural occurrence in maize and role in flavor chemistry. Its classification as a flavoring agent (FEMA 3817) underscores its industrial significance.

Historical Background and Discovery

The compound was first identified in 1971 as a volatile constituent of beef broth, marking its initial association with meaty aromas. However, systematic studies of its flavor properties began in the early 2000s, when gas chromatography–olfactometry (GC-O) revealed its potency as a roasted and popcorn-like aroma contributor . Research by Bel Rhlid et al. (2002) demonstrated its biogeneration via yeast fermentation, linking it to Maillard reaction pathways involving cysteamine and carbonyl compounds.

Notably, its precursor, 2-(1-hydroxyethyl)-4,5-dihydrothiazole (HDT) , was synthesized in 2002 using microbial reduction techniques, further elucidating its formation mechanisms in thermally processed foods.

Significance in Food Chemistry and Flavor Science

This compound is a cornerstone of thermal process flavorings , contributing to the sensory profiles of:

- Meat products : Roasted beef, grilled chicken.

- Plant-based foods : Sweet corn, bread crust, and soy milk.

- Processed snacks : Corn chips and popcorn.

Its odor detection threshold of 0.1 µg/L in water highlights its potency, with concentrations as low as 1 ppm significantly enhancing roasted notes. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) classifies it as safe for use in foods, with an Acceptable Daily Intake (ADI) designation.

Research Objectives and Scope

Current research focuses on:

- Biogeneration Pathways : Optimizing yeast-mediated fermentation to produce this compound and HDT.

- Thermal Stability : Investigating its degradation kinetics during food processing.

- Flavor Synergy : Exploring interactions with other Maillard reaction products, such as furaneol and pyrazines.

- Analytical Methods : Advancing GC-MS and stable isotope dilution assays for precise quantification.

Propriétés

IUPAC Name |

1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOZFDAMVVEZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184037 | |

| Record name | 2-Acetyl-2-thiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Brown solid; Green, onion, herbal, grassy aroma | |

| Record name | 2-Acetyl-4,5-dihydrothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Acetyl-2-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1737/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

222.00 to 223.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetyl-4,5-dihydrothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water and heptane, Soluble (in ethanol) | |

| Record name | 2-Acetyl-2-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1737/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

29926-41-8 | |

| Record name | 2-Acetyl-2-thiazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29926-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-2-thiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029926418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-2-thiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-2-THIAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI3K1Q5Y1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetyl-4,5-dihydrothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

25 - 26 °C | |

| Record name | 2-Acetyl-4,5-dihydrothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Acetyl-2-thiazoline can be synthesized through various methods. One common approach involves the condensation of an α-haloketone with a thiourea derivative under basic conditions. Another method includes the cyclization of an α-aminoketone with carbon disulfide in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of 2-aminothiazole with acetic anhydride. This method is favored due to its efficiency and high yield .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Acetyl-2-thiazoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to thiazolidines.

Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are often employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazolines.

Applications De Recherche Scientifique

Table 1: Synthetic Methods for 2-Acetyl-2-thiazoline

| Methodology | Description | Yield (%) |

|---|---|---|

| Multicomponent Reactions | Utilizes primary amines and carbon disulfide to produce thiazoline derivatives. | High |

| Microwave-Assisted Synthesis | Employs microwave radiation for rapid synthesis without solvents. | Moderate |

| Dehydrative Cyclization | Involves the reaction of amino thiols under catalytic conditions. | High |

Flavor Chemistry

One of the most notable applications of this compound is in flavor chemistry, where it is recognized for imparting roasted and popcorn-like aromas to foods. This compound has been isolated from thermally processed foods such as meat and bread, contributing significantly to their flavor profiles .

Case Study: Flavor Profile in Beef

A study conducted by Hofmann and Schieberle highlighted the formation and stability of this compound in beef broth. The researchers found that this compound plays a crucial role in developing the characteristic roasted notes associated with cooked beef .

Table 2: Odor Characteristics of this compound

| Compound | Aroma Description | Source |

|---|---|---|

| This compound | Toasted, popcorn | Beef broth |

| 5-Ethyl-2,4-dimethyl-3-thiazoline | Fatty, grilled meat | Meat products |

Medicinal Chemistry

Beyond its flavor applications, this compound has garnered attention in medicinal chemistry due to its potential therapeutic properties. Thiazolines, including this compound, have been explored for their anti-inflammatory, antimicrobial, and antioxidant activities .

Case Study: Antimicrobial Properties

Research indicates that thiazoline derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds similar to this compound can inhibit bacterial growth effectively, suggesting potential uses in pharmaceuticals .

Table 3: Biological Activities of Thiazolines

Mécanisme D'action

The mechanism of action of 2-acetyl-2-thiazoline involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it can act as a ligand, binding to specific proteins and enzymes, thereby influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

2-Acetyl-1-Pyrroline (2AP)

- Structure : A pyrroline ring with an acetyl group at the 1-position.

- Aroma Profile : Imparts a jasmine-like, popcorn aroma, pivotal in fragrant rice (e.g., basmati) and bread crust .

- Formation Pathway : Generated via Maillard reactions involving proline or ornithine and reducing sugars .

- Concentration : Typically detected at lower thresholds (0.02 µg/kg in rice) compared to 2-acetyl-2-thiazoline .

2-Acetylpyrazine

- Structure : Pyrazine ring with an acetyl group.

- Aroma Profile: Nutty, roasted coffee-like notes; common in roasted meats and coffee .

- Formation: Derived from Strecker degradation of amino acids (e.g., alanine) and dicarbonyl compounds .

- Stability : More thermally stable than this compound, making it prevalent in prolonged heating processes .

5-Acetyl-2,3-Dihydro-4H-Thiazine

- Structure : A six-membered thiazine ring with an acetyl group.

- Aroma Profile: Earthy, roasted notes with lower sensory impact than this compound .

- Occurrence : Found in yeast extracts and fermented products, often co-occurring with this compound .

Aroma Contribution and Thresholds

| Compound | Odor Description | Odor Threshold (µg/kg) | Key Food Matrices |

|---|---|---|---|

| This compound | Roasted, nutty, popcorn-like | 0.1 (water) | Cooked beef, bread, corn |

| 2-Acetyl-1-pyrroline | Jasmine, popcorn | 0.02 (water) | Fragrant rice, bread crust |

| 2-Acetylpyrazine | Nutty, coffee-like | 0.5 (water) | Roasted meats, coffee |

| 2-Pentylfuran | Green, bean-like | 6.0 (oil) | Vegetable oils, fried foods |

Key Findings :

- This compound has a higher OAV in meat (e.g., 18.48 µg/kg in high-IMF donkey meat) than 2-acetyl-1-pyrroline in rice (0.5–2.0 µg/kg) .

- Unlike 2-acetylpyrazine, this compound is susceptible to degradation during fermentation, as seen in lactic acid-treated brewer’s spent yeast, where its levels drop significantly .

Formation Pathways and Stability

Maillard Reaction Efficiency

- This compound : Requires cysteine/cysteamine and reducing sugars (e.g., glucose) at moderate temperatures (100–150°C). Precursors like 2-(1-hydroxyethyl)-4,5-dihydrothiazole can enhance its yield during baking .

- 2-Acetyl-1-Pyrroline : Forms optimally in alkaline conditions with proline and pentoses, prevalent in rice drying processes .

Activité Biologique

2-Acetyl-2-thiazoline (CHNOS) is a thiazoline derivative that has garnered significant attention in various fields of research due to its diverse biological activities. This compound is characterized by its unique structure, which includes a thiazoline ring and an acetyl group, contributing to its potential as a pharmaceutical agent and flavoring compound.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound and its derivatives. For instance, a series of synthesized thiazoline derivatives were tested against human lung cancer cells (A549) and breast cancer cells (Bcap-37). The results indicated that certain derivatives exhibited significant antitumor activity, with IC values suggesting potent effects at low concentrations. Specifically, compound 4g showed IC values of 22.58 μg/mL against A549 and 19.41 μg/mL against Bcap-37, while compound 5g demonstrated even greater potency with values of 8.26 μg/mL and 9.30 μg/mL, respectively .

Antibacterial and Antiviral Properties

This compound exhibits antibacterial and antiviral activities as well. Research has shown that complexes formed with transition metals such as Co(III), Ni(II), Zn(II), and Cd(II) using this compound display enhanced antibacterial properties . The compound's ability to inhibit bacterial growth was confirmed through various assays, indicating its potential as a therapeutic agent against infections.

Flavoring Agent

In addition to its pharmaceutical applications, this compound is recognized for its role as a flavoring agent , particularly in imparting roasted and popcorn-like aromas in food products. This characteristic makes it valuable in the food industry, where it is used to enhance the sensory profiles of various products .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antitumor Activity : The antitumor effects are believed to be mediated through the induction of apoptosis in cancer cells, possibly by disrupting cellular signaling pathways involved in cell proliferation and survival.

- Antibacterial Action : The antibacterial properties may result from the disruption of bacterial cell membranes or interference with essential metabolic processes.

- Flavor Profile Development : In flavor chemistry, this compound contributes to the development of specific flavor notes through thermal degradation processes during cooking or roasting.

Table: Biological Activity Summary of this compound

Case Study: Synthesis and Evaluation of Thiazoline Derivatives

A study conducted on the synthesis of thiazoline derivatives demonstrated their potential as effective antitumor agents. Researchers synthesized several derivatives through a straightforward condensation reaction involving thiourea and haloketones, followed by evaluation using standard MTT assays on human cancer cell lines. The study concluded that modifications to the thiazoline structure could significantly enhance biological activity, paving the way for future drug development .

Q & A

Q. What analytical techniques are commonly used to detect and quantify 2-Acetyl-2-thiazoline in food matrices?

Methodological Answer: 2AT is typically analyzed using:

- FT-Raman Spectroscopy : For direct detection in concentrations ranging from 100–1,000 ppm, with spectral peaks identifying functional groups (e.g., C=O and C=N vibrations) .

- Surface-Enhanced Raman Scattering (SERS) : Colloidal silver substrates amplify Raman signals, enabling trace-level detection in volatile samples .

- UHPLC-MS/MS : A high-throughput method involving derivatization with 3-nitrophenylhydrazine, bead-beater homogenization, and separation on C18 columns. This achieves a limit of quantitation (LOQ) of 1.0 μg/kg in food products .

Q. What are the key physicochemical properties of 2AT relevant to its stability and analysis?

Methodological Answer: Critical properties include:

- Boiling Point : 223.8 ± 23.0 °C at 760 Torr, influencing volatility during thermal processing .

- pKa : 1.45 ± 0.10, indicating protonation behavior in aqueous solutions .

- Molecular Weight : Discrepancies exist between reported values (129.02 g/mol in PubChem vs. 129.18 g/mol in safety data), necessitating cross-validation via high-resolution mass spectrometry (HRMS) .

Q. How is 2AT synthesized, and what are its structural characteristics?

Methodological Answer: While direct synthesis protocols for 2AT are not detailed in the evidence, its structure (CHNOS, IUPAC: 1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone) is confirmed via:

- SMILES Notation : CC(=O)C1=NCCS1, validated using PubChem data .

- Derivatization Strategies : Analogous thiazoline synthesis involves reactions with hydrazines or acyl chlorides, followed by purification via recrystallization .

Advanced Research Questions

Q. How can researchers optimize the sensitivity of 2AT detection in complex matrices using modern chromatographic techniques?

Methodological Answer: Key optimizations include:

- Derivatization : Reacting 2AT with 3-nitrophenylhydrazine at 40°C for 2 hours enhances ionization efficiency in LC-MS/MS .

- Matrix Cleanup : Solid-phase extraction (SPE) or QuEChERS protocols reduce interference from lipids/proteins in meat or dairy samples.

- Column Selection : Use of reverse-phase C18 columns with 1.7 μm particle size improves resolution and reduces run time .

Q. What mechanistic insights explain the formation of 2AT during Maillard reactions?

Methodological Answer: 2AT forms via:

- Thermal Degradation of Precursors : 2-(1-Hydroxyethyl)-4,5-dihydrothiazole undergoes dehydration and oxidation during roasting, yielding 2AT .

- Interaction with Reducing Sugars : In model systems, cysteine and ribose generate 2AT via Strecker degradation and cyclization, confirmed by isotope-labeling studies .

Q. How can contradictory data on 2AT quantification across studies be resolved?

Methodological Answer: Discrepancies arise from:

Q. What computational tools are used to model 2AT’s interaction with olfactory receptors?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina predicts binding affinities between 2AT and OR51E2 receptors, using crystallographic data for homology modeling .

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites influencing receptor activation .

Q. How does 2AT’s stability vary under different storage and processing conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.